

Application Notes and Protocols: Non-4-en-6-yn-1-ol

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Compound of Interest

Compound Name: **Non-4-en-6-yn-1-ol**

Cat. No.: **B8481844**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Non-4-en-6-yn-1-ol** is a sparsely documented compound in scientific literature. The following protocols, data, and applications are based on established principles of organic chemistry and extrapolations from related enyne alcohol structures. These notes are intended to serve as a guiding framework for the synthesis, characterization, and potential application of this molecule.

Introduction

Non-4-en-6-yn-1-ol is a polyfunctionalized unsaturated alcohol containing a nine-carbon chain with a primary alcohol at position 1, a carbon-carbon double bond (ene) at position 4, and a carbon-carbon triple bond (yne) at position 6. The strategic placement of these three distinct functional groups—a hydroxyl group, an alkene, and an alkyne—makes it a potentially valuable and versatile building block in organic synthesis and medicinal chemistry. The non-conjugated arrangement of the double and triple bonds influences its electronic properties and reactivity compared to conjugated enynols. This document provides a proposed synthetic protocol, predicted physicochemical properties, and potential research applications for **Non-4-en-6-yn-1-ol**.

Physicochemical Properties

The experimental data for **Non-4-en-6-yn-1-ol** is not readily available. The following table summarizes the predicted physicochemical properties based on its structure and data from its

isomer, (Z)-Non-6-en-1-yn-4-ol[1].

Property	Predicted Value	Notes
Molecular Formula	C ₉ H ₁₄ O	
Molecular Weight	138.21 g/mol	Calculated based on the molecular formula.[1]
IUPAC Name	non-4-en-6-yn-1-ol	
Appearance	Predicted to be a colorless to pale yellow liquid	Based on similar unsaturated alcohols.
Boiling Point	Not determined	Expected to be higher than shorter-chain analogs like Hept-4-en-6-yn-1-ol.
Solubility	Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, DCM)	Typical for medium-chain alcohols.
Hydrogen Bond Donor Count	1	From the hydroxyl group.[1]
Hydrogen Bond Acceptor Count	1	From the oxygen atom.[1]
Rotatable Bond Count	5	[1]

Experimental Protocols

Proposed Synthesis via Sonogashira Coupling

The synthesis of enynes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[2][3][4] This protocol outlines a hypothetical, two-step synthesis of **Non-4-en-6-yn-1-ol**.

Step 1: Synthesis of Hept-4-en-1-ol from a protected 4-pentyn-1-ol and a vinyl halide. This would be followed by deprotection. Step 2: A more direct conceptual approach involves coupling a suitable vinyl halide with a terminal alkyne alcohol. A plausible route is the

Sonogashira coupling of a protected 4-pentyn-1-ol with a vinyl halide, followed by coupling with another suitable fragment and subsequent deprotection.

A more direct, albeit hypothetical, Sonogashira coupling protocol is presented below.

Protocol: Synthesis of **Non-4-en-6-yn-1-ol**

Objective: To synthesize **Non-4-en-6-yn-1-ol** by coupling a C4 vinyl component with a C5 alkyne alcohol component.

Materials:

- 1-Bromo-but-2-ene
- Pent-4-yn-1-ol
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., THF or DMF)
- Inert gas (Argon or Nitrogen)
- Standard glassware for air-sensitive reactions

Procedure:

- Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve pent-4-yn-1-ol (1.0 eq) in the anhydrous solvent.
- Catalyst Addition: To the solution, add the palladium catalyst (e.g., 0.05 eq), copper(I) iodide (0.1 eq), and the amine base (2.0 eq).
- Substrate Addition: Slowly add 1-bromo-but-2-ene (1.1 eq) to the reaction mixture at room temperature.

- Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst.
- Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure **Non-4-en-6-yn-1-ol**.

Caption: Proposed synthesis workflow for **Non-4-en-6-yn-1-ol**.

Protocol for Structural Characterization

The identity and purity of the synthesized **Non-4-en-6-yn-1-ol** should be confirmed using standard analytical techniques.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Protocol: Characterization of **Non-4-en-6-yn-1-ol**

Objective: To confirm the structure and assess the purity of the synthesized compound.

Methods & Expected Results:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene protons, distinct signals for the vinylic protons around 5.5-6.0 ppm, and a signal for the alcohol proton (which can be exchanged with D₂O).[\[7\]](#)[\[8\]](#) The protons on the carbons adjacent to the alcohol will appear as a characteristic triplet.
 - ¹³C NMR: Expected signals would include peaks in the aliphatic region for the sp³ carbons, two peaks in the olefinic region (~120-140 ppm) for the sp² carbons of the double bond,

two peaks in the alkynyl region (~70-90 ppm) for the sp carbons of the triple bond, and a peak for the carbon attached to the hydroxyl group (~60-70 ppm).

- Mass Spectrometry (MS):
 - Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Expected Result: The molecular ion peak $[M]^+$ or $[M+H]^+$ should correspond to the molecular weight of the compound ($m/z \approx 138.21$). Characteristic fragmentation patterns for alcohols include alpha-cleavage and dehydration.[\[8\]](#)
- Infrared (IR) Spectroscopy:
 - Technique: Analyze a thin film of the liquid sample.
 - Expected Result: Characteristic absorption bands should be observed for the O-H stretch (broad, $\sim 3300 \text{ cm}^{-1}$), C-H stretches (sp^3 , sp^2 , sp), C≡C stretch ($\sim 2100-2200 \text{ cm}^{-1}$, may be weak), C=C stretch ($\sim 1650 \text{ cm}^{-1}$), and C-O stretch ($\sim 1050 \text{ cm}^{-1}$).

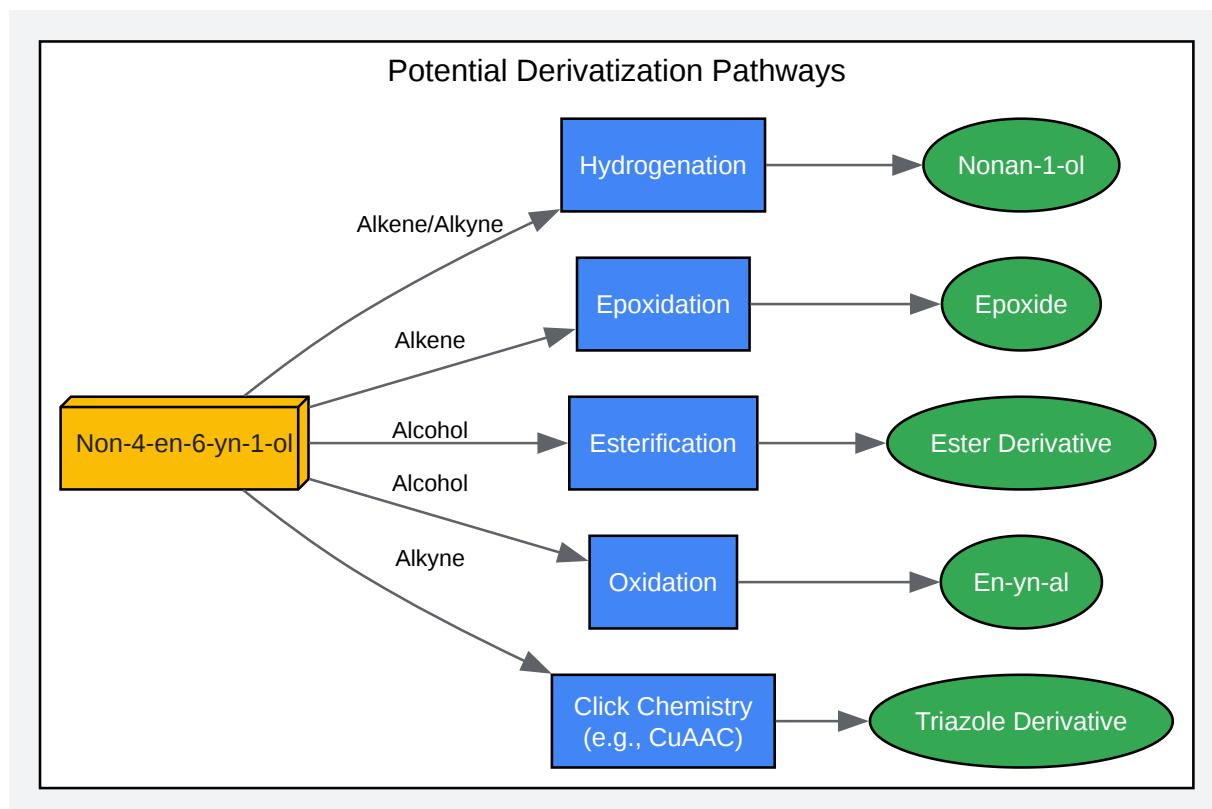
Caption: Standard workflow for chemical structure characterization.

Potential Applications and Derivatization

The unique combination of functional groups in **Non-4-en-6-yn-1-ol** opens up numerous possibilities for its use in research and development.

- Synthetic Building Block: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions to synthesize triazole-containing compounds. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The alkene is available for reactions such as hydrogenation, epoxidation, or metathesis.
- Drug Development: Enyne moieties are present in some natural products and biologically active compounds. This molecule could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. The different functional groups allow for the systematic modification of the structure to explore structure-activity relationships (SAR).

- Materials Science: As a bifunctional monomer, it could potentially be used in polymerization reactions to create novel polymers with unique properties derived from the alkene and alkyne functionalities.



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Caption: Potential chemical transformations of **Non-4-en-6-yn-1-ol**.

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